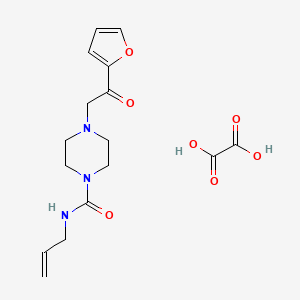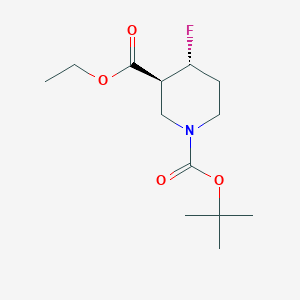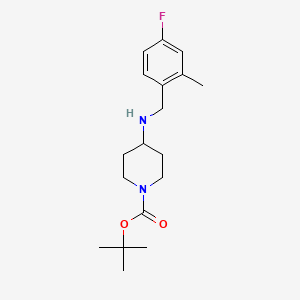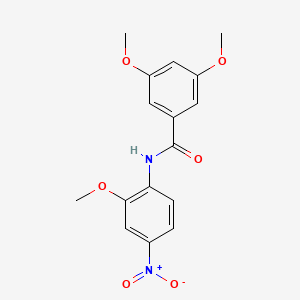![molecular formula C27H25N3O2 B2800975 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-55-8](/img/no-structure.png)
3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 3-amino-1H-indole-2-carboxylates have been used in synthesizing 5H-pyrimido[5,4-b]indole derivatives. Reactions with aryl isocyanates formed 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which were involved in the alkylation at two nitrogen atoms (Shestakov et al., 2009).
Biological Applications
- Pyrimido[5,4-b]indole derivatives have been synthesized as ligands for α1-and 5HT1A-receptors. These compounds showed good affinities for the α1-adrenoceptor and 5HT1A-receptor (Romeo et al., 1993).
Antimicrobial Properties
- Novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol demonstrated moderate inhibitory activity against Candida albicans and moderate activity against Gram-positive bacteria Staphylococcus aureus (Ramadan et al., 2019).
Potential Pharmacological Applications
- A study synthesized novel derivatives based on the pyrimidoindole ring systems, showing appreciable analgesic and anti-inflammatory activity with low acute toxicity (Santagati et al., 1995).
Chemical Structure Elucidation
- Research on the intramolecular electrophilic substitution in 6-functionalized 1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-diones led to the synthesis of pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione and related compounds, providing insights into the structure of these complex molecules (Tsupak & Shevchenko, 2006).
Nuclear Medicine Applications
- Novel (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones and pyrimidine-2,4,6(1H,3H,5H)-triones were synthesized and identified as potent radio-sensitizing agents, highlighting their potential in enhancing radiotherapy treatments (Reddy et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 4-methylbenzaldehyde, followed by cyclization with 4-methylbenzylamine and benzyl bromide. The resulting intermediate is then reacted with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "4-methylbenzaldehyde", "4-methylbenzylamine", "benzyl bromide", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Condensation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 4-methylbenzaldehyde in the presence of a catalyst (e.g. p-toluenesulfonic acid) to yield 3-benzyl-2,4-dimethyl-1-(4-methylphenyl)-1H-pyrrole.", "Cyclization of 3-benzyl-2,4-dimethyl-1-(4-methylphenyl)-1H-pyrrole with 4-methylbenzylamine and benzyl bromide in the presence of a base (e.g. potassium carbonate) to yield 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione intermediate.", "Reaction of the intermediate with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a base (e.g. sodium hydroxide) to yield the final product, 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione." ] } | |
| 887221-55-8 | |
Formule moléculaire |
C27H25N3O2 |
Poids moléculaire |
423.516 |
Nom IUPAC |
3-benzyl-5,8-dimethyl-1-[(4-methylphenyl)methyl]pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C27H25N3O2/c1-18-9-12-21(13-10-18)16-29-24-22-15-19(2)11-14-23(22)28(3)25(24)26(31)30(27(29)32)17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3 |
Clé InChI |
NRVDJFRNRXDPMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)
![(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2800896.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)

![3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2800904.png)
![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)

![1-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-4-(2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B2800911.png)
![4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide](/img/structure/B2800912.png)
![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)


